(2-isocyanatoethyl)cyclobutane
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Overview
Description
(2-isocyanatoethyl)cyclobutane is an organic compound with the molecular formula C7H11NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclobutane ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isocyanatoethyl)cyclobutane typically involves the reaction of cyclobutylamine with phosgene or its derivatives. The reaction proceeds as follows:
Cyclobutylamine Reaction: Cyclobutylamine is reacted with phosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate compound.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2-isocyanatoethyl)cyclobutane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The ethyl chain can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to enhance the reaction rate.
Water: Reacts with the isocyanate group to form carbamic acids, which can further decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
(2-isocyanatoethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mechanism of Action
The mechanism of action of (2-isocyanatoethyl)cyclobutane involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various applications, such as polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
Similar Compounds
(2-isocyanatoethyl)benzene: Similar structure but with a benzene ring instead of a cyclobutane ring.
(2-isocyanatoethyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
(2-isocyanatoethyl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
(2-isocyanatoethyl)cyclobutane is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of products formed in chemical reactions. The rigidity of the cyclobutane ring can also affect the physical properties of polymers and materials derived from this compound.
Properties
CAS No. |
2649057-28-1 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-isocyanatoethylcyclobutane |
InChI |
InChI=1S/C7H11NO/c9-6-8-5-4-7-2-1-3-7/h7H,1-5H2 |
InChI Key |
RYPHKZOVEXVLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCN=C=O |
Purity |
95 |
Origin of Product |
United States |
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